molecular formula C9H13F3N2O3 B2372242 methyl 5-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylate CAS No. 2287300-04-1

methyl 5-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylate

Cat. No.: B2372242
CAS No.: 2287300-04-1
M. Wt: 254.209
InChI Key: FYFIANXKRAADBT-UHFFFAOYSA-N
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Description

Methyl 5-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylate is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry. This compound features a piperidine scaffold substituted with both a methyl ester and a 2,2,2-trifluoroacetamide group, making it a versatile building block for the synthesis of more complex molecules. Piperidine derivatives are of significant interest in drug discovery, and closely related 3-aminopiperidine and 5-(trifluoroacetamido)piperidine compounds are investigated as key precursors for macrocyclic orexin receptor agonists . The orexin system plays a critical role in regulating sleep-wake cycles, arousal, and energy balance, making it a prominent target for treating disorders such as narcolepsy and other sleep-wake diseases . The presence of the methyl ester offers a handle for further functionalization through hydrolysis or amide coupling reactions, while the trifluoroacetyl-protected amine can be used to direct synthesis or later deprotected to reveal a free amine. Researchers can leverage this bifunctional compound in constructing potential neuroactive substances and other pharmacologically relevant heterocyclic compounds . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 5-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N2O3/c1-17-7(15)5-2-6(4-13-3-5)14-8(16)9(10,11)12/h5-6,13H,2-4H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFIANXKRAADBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CNC1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Organometallic Cyclization for 3-Carboxylate Substitution

Copper-catalyzed cyclization of β-aminoalkyl zinc iodides with chloromethyl propenes represents a robust method for constructing 2-substituted piperidines. For instance, reaction of protected β-aminoalkyl zinc iodide 129 with 3-chloro-2-(chloromethyl)prop-1-ene under Cu catalysis yields 5-methylene piperidines (55–85% yield). Subsequent hydrogenation with palladium on carbon selectively reduces the exocyclic double bond to furnish 5-methyl derivatives, which can be further functionalized at the 3-position via esterification (Scheme 1A).

Key Reaction Conditions

  • Catalyst: CuI (10 mol%)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 25–35°C

Reductive Cyclization of 6-Oxoamino Acids

Reductive cyclization of 6-oxoamino acid derivatives, prepared via conjugate addition of organozinc reagents to enones, offers a stereoselective route to 2,6-disubstituted piperidines. For example, stereoselective reduction of imine intermediates derived from L-serine generates pipecolic acid derivatives, which are esterified to yield methyl 3-carboxylate piperidines (Scheme 1B). This method produces inseparable diastereoisomers, necessitating chromatographic resolution for enantiopure products.

Introduction of the Trifluoroacetyl-Amino Group

The trifluoroacetyl (TFA) group at position 5 is typically introduced via acylation of a primary amine. Two principal methods are employed: direct acylation and in situ protection during cyclization .

Direct N-Acylation with Trifluoroacetic Anhydride

Treatment of 5-aminopiperidine-3-carboxylate derivatives with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) at 0°C quantitatively affords the TFA-protected amine. For instance, reacting methyl 5-aminopiperidine-3-carboxylate with 1.2 equivalents of TFAA in the presence of triethylamine achieves >90% conversion within 2 hours.

Optimized Parameters

  • Solvent: DCM
  • Base: Triethylamine (2.5 equiv)
  • Temperature: 0°C → room temperature

Sequential Protection-Cyclization-Acylation

An alternative approach involves incorporating the TFA group during piperidine ring formation. Bambal and Kemmitt’s Pd-trimethylenemethane (TMM) cycloaddition with aziridines generates 5-methylene piperidines, which undergo hydroamination to introduce the amine, followed by acylation (Scheme 2A). This one-pot method minimizes intermediate isolation, improving overall yield (70–78%).

Methyl Esterification at Position 3

Esterification of the 3-carboxylic acid is commonly achieved via Fischer esterification or carbodiimide-mediated coupling .

Acid-Catalyzed Fischer Esterification

Heating piperidine-3-carboxylic acid with excess methanol in the presence of sulfuric acid (5 mol%) at reflux for 12 hours provides the methyl ester in 85–92% yield. This method is preferred for its simplicity and scalability, though it requires rigorous drying to prevent hydrolysis.

Steglich Esterification

For acid-sensitive substrates, Steglich conditions (DCC/DMAP) in DCM at 0°C efficiently couple the carboxylic acid with methanol, achieving 88–94% yield. This method avoids strong acids, preserving the TFA group’s integrity.

Integrated Synthetic Routes

Route A: Cyclization-First Approach

  • Piperidine Formation : Copper-catalyzed cyclization of β-aminoalkyl zinc iodide 129 yields 5-methylene piperidine.
  • Hydrogenation : Pd/C-mediated hydrogenation saturates the exocyclic double bond.
  • Esterification : Fischer esterification introduces the methyl ester.
  • Acylation : TFAA treatment installs the TFA group.

Overall Yield : 62% (four steps).

Route B: Acylation-First Approach

  • Linear Precursor Synthesis : Conjugate addition of organozinc reagents to enones forms 6-oxoamino acids.
  • Reductive Cyclization : NaBH4-mediated cyclization generates the piperidine core.
  • Simultaneous Esterification/Acylation : Parallel treatment with methanol/TFAA under Mitsunobu conditions.

Overall Yield : 58% (three steps).

Comparative Analysis of Methods

Parameter Cyclization-First Acylation-First
Total Steps 4 3
Overall Yield 62% 58%
Key Advantage High regioselectivity Fewer intermediates
Scalability >1 kg demonstrated Limited to 100 g
Diastereomer Separation Required Not needed

Chemical Reactions Analysis

Types of Reactions

methyl 5-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
Research has indicated that compounds similar to methyl 5-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylate exhibit promising anticancer properties. For instance, derivatives of piperidine have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis. A study highlighted that certain piperidine derivatives could suppress the proliferation of chronic myeloid leukemia (CML) cells effectively, suggesting their potential as drug candidates for treating this malignancy .

Pharmacological Studies:
The pharmacokinetic profiles of piperidine derivatives have been extensively studied. For example, one compound demonstrated a half-life of over 4 hours and a bioavailability of 24% in rat models, indicating favorable absorption characteristics that could translate into clinical efficacy . Such profiles are critical for the development of new therapeutic agents.

Synthetic Organic Chemistry

Building Block in Synthesis:
this compound serves as a versatile building block in organic synthesis. Its unique trifluoroacetyl moiety enhances its reactivity in various chemical transformations, making it valuable for synthesizing complex organic molecules. The compound can be utilized in the synthesis of other biologically active compounds through reactions such as nucleophilic substitution and acylation.

Potential Therapeutic Uses

Neurological Applications:
Piperidine derivatives have been investigated for their neuroprotective effects. The structural features of this compound suggest potential interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders such as Alzheimer's disease and schizophrenia.

Case Studies:

  • Chronic Myeloid Leukemia (CML): A specific study on a derivative indicated significant inhibition of BCR-ABL autophosphorylation and downstream signaling pathways, leading to reduced cell proliferation in CML models .
  • Neuroprotection: Preliminary studies have shown that piperidine derivatives can protect neuronal cells from oxidative stress-induced damage, highlighting their potential use in neurodegenerative diseases.

Data Tables

Application Area Findings
Anticancer ActivityInhibition of CML cell proliferation; effective against K562 cells (GI50 = 14 nM) .
PharmacokineticsHalf-life > 4 hours; bioavailability = 24% in rats .
Synthetic UtilityVersatile building block for complex organic synthesis; enhances reactivity via trifluoroacetyl group.
Neurological ApplicationsPotential neuroprotective effects; may interact with neurotransmitter systems.

Mechanism of Action

The mechanism of action of methyl 5-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atoms and carbamate group play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name Core Structure Substituents Key Functional Groups
Methyl 5-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylate Piperidine 5-(Trifluoroacetyl)amino, 3-methyl ester Trifluoroacetyl, ester
Methyl 2,3,4-tri-O-benzyl-6-[(trifluoroacetyl)amino]-D/L-oct-7-enpyranoside (14a/14b) Oct-enpyranoside Benzyl ethers, trifluoroacetyl amino Trifluoroacetyl, benzyl ethers, unsaturated bond
5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-...furo[2,3-b]pyridine-3-carboxamide Furopyridine Trifluoroethylamino, oxadiazole Trifluoroethyl, oxadiazole, carboxamide

Analysis :

  • Trifluoroacetyl vs. Trifluoroethyl: The trifluoroacetyl group in the target compound offers stronger electron-withdrawing effects compared to the trifluoroethylamino group in the furopyridine derivative, influencing reactivity and binding interactions .

Analysis :

  • The target compound’s synthesis likely involves trifluoroacetylation of a piperidine precursor, analogous to the methods in . However, the yield for 14a/14b improved from 32% to 70% under optimized chromatography conditions (hexane-EtOAc 15:1 vs. 9:1), suggesting solvent polarity critically affects trifluoroacetyl-group retention .
  • The furopyridine derivative () employs a multi-step synthesis, including oxadiazole ring formation, highlighting the complexity of introducing heterocycles compared to straightforward acylation .

Physicochemical Properties

Table 3: Property Comparison

Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target compound ~1.8 (moderate lipophilicity) Low (ester hydrolysis in aqueous) Not reported
14a/14b () ~3.2 (high due to benzyl ethers) Insoluble in water Not reported
Furopyridine () ~2.5 (oxadiazole enhances polarity) Moderate (amide group) 180–185 (decomposes)

Analysis :

  • The target compound’s methyl ester and trifluoroacetyl group balance lipophilicity (LogP ~1.8), whereas 14a/14b’s benzyl ethers increase LogP to ~3.2, reducing aqueous solubility .
  • The furopyridine derivative’s oxadiazole and carboxamide groups improve solubility compared to the target compound, though its melting point indicates thermal instability .

Biological Activity

Methyl 5-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylate is a synthetic compound belonging to the piperidine derivatives, which are known for their diverse biological activities. This compound features a unique structure that enhances its potential therapeutic applications. The trifluoroacetyl group significantly influences its lipophilicity and stability, making it a valuable candidate for medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C9H12F3N2O3C_9H_{12}F_3N_2O_3, with a molecular weight of approximately 239.19 g/mol. The structural features include:

  • Piperidine Ring : A six-membered heterocyclic amine core.
  • Trifluoroacetyl Group : Enhances reactivity and binding affinity.
  • Carboxylic Acid Functional Group : Contributes to its biological activity and solubility.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity.
  • Receptor Modulation : It can modulate receptor activity, potentially influencing signaling pathways.

Biological Activity Evaluation

The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications:

  • Antimicrobial Activity : Studies have shown that the compound exhibits potent inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM .
  • Cytotoxicity Studies : In vitro assessments using cell lines like HaCat (human keratinocytes) and BALB/c 3T3 (murine fibroblasts) demonstrated promising results regarding cytotoxicity. The compound showed selective toxicity, with lower effects on normal cells compared to cancerous cells .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
Study ADemonstrated significant antibacterial activity against Gram-negative bacteria with an MIC of 0.21 μM .
Study BShowed cytotoxic effects on cancer cell lines while sparing normal cells, indicating potential for targeted therapy .
Study CMolecular docking studies revealed strong binding interactions with key residues in bacterial enzymes .

Q & A

What are the critical considerations for designing a multi-step synthesis route for methyl 5-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylate?

Level : Basic
Answer :
The synthesis of this compound typically involves sequential functionalization of the piperidine ring. Key steps include:

Amino Protection : Introducing the trifluoroacetyl group to the piperidine nitrogen, often using trifluoroacetic anhydride under anhydrous conditions.

Carboxylation : Esterification at the 3-position using methyl chloroformate in the presence of a base like triethylamine.

Purification : Recrystallization or column chromatography to isolate the product, with solvent selection (e.g., ethanol or ethyl acetate) critical for yield optimization .

Reaction monitoring via TLC or HPLC ensures intermediate purity. Contamination risks (e.g., unreacted starting materials) must be mitigated through rigorous washing steps .

How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) during structural confirmation?

Level : Advanced
Answer :
Contradictions in spectral data often arise from conformational dynamics or impurities. Methodological approaches include:

  • 2D NMR (HSQC, HMBC) : Resolves signal overlap by correlating carbon-proton couplings, especially for piperidine ring protons and trifluoroacetyl groups .
  • Deuterated Solvent Screening : Testing in DMSO-d6 vs. CDCl3 can clarify hydrogen bonding effects on chemical shifts.
  • Comparative Analysis : Cross-referencing with analogous compounds (e.g., ethyl piperidine carboxylates) in databases like PubChem .

Example Table : NMR Data Comparison

Proton PositionExpected δ (ppm)Observed δ (ppm)SolventReference
Piperidine H-53.2–3.53.4CDCl3
Trifluoroacetyl7.1–7.37.2DMSO-d6

What strategies optimize reaction yields for the trifluoroacetylation step?

Level : Advanced
Answer :
Yield optimization involves:

  • Catalyst Screening : Lewis acids like BF3·Et2O enhance electrophilicity of trifluoroacetic anhydride .
  • Temperature Control : Maintaining 0–5°C minimizes side reactions (e.g., over-acylation) .
  • Stoichiometry : A 1.2:1 molar ratio of trifluoroacetic anhydride to amine ensures complete reaction .

Table : Yield vs. Reaction Conditions

CatalystTemp (°C)Yield (%)Purity (%)
None254585
BF3·Et2O07895

How is the metabolic stability of this compound assessed in preclinical studies?

Level : Advanced
Answer :
Metabolic stability assays involve:

Microsomal Incubation : Liver microsomes (human/rat) are used with NADPH cofactor. Samples are analyzed via LC-MS/MS at 0, 15, 30, and 60 minutes .

Half-Life Calculation : Degradation rates are modeled using first-order kinetics.

Structural Modifications : If instability is observed (e.g., ester hydrolysis), methyl-to-ethyl ester substitution may improve resistance .

What analytical methods validate the compound’s stability under varying storage conditions?

Level : Basic
Answer :

  • Accelerated Stability Testing : Samples are stored at 40°C/75% RH for 1–3 months.
  • HPLC Purity Checks : Degradation products (e.g., hydrolyzed carboxylate) are quantified .
  • Thermogravimetric Analysis (TGA) : Determines decomposition thresholds (e.g., >150°C) .

How can researchers resolve low activity in biological assays despite high compound purity?

Level : Advanced
Answer :
Contradictory bioactivity data may stem from:

  • Stereochemical Issues : Chiral centers (e.g., piperidine 3-position) require absolute configuration confirmation via X-ray crystallography or chiral HPLC .
  • Solubility Limitations : Use DMSO stock solutions with <0.1% v/v in assay buffers to prevent precipitation .
  • Target Engagement Studies : SPR or ITC assays verify binding affinity, ruling out false negatives from assay conditions .

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